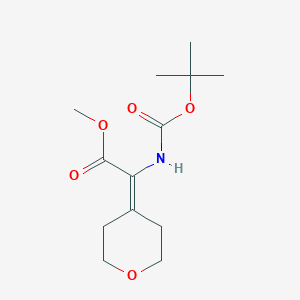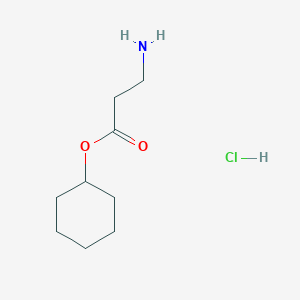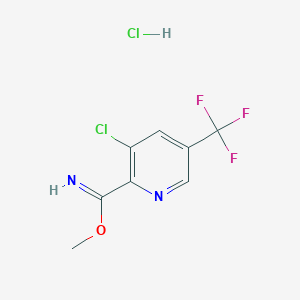
3-氯-5-(三氟甲基)吡啶-2-甲酰亚胺盐酸盐
描述
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable for various synthetic and research purposes.
科学研究应用
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are often involved in the protection of crops from pests .
Mode of Action
Trifluoromethylpyridines are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives have been used in the synthesis of various agrochemicals and pharmaceuticals .
Result of Action
Compounds containing a trifluoromethyl group, like this one, make up around 40% of all fluorine-containing pesticides currently on the market .
Action Environment
The development of fluorinated organic chemicals, like this compound, is an increasingly important research topic due to the unique properties of fluorine .
生化分析
Biochemical Properties
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates . The nature of these interactions often involves the formation of covalent bonds, leading to irreversible inhibition of the enzyme’s activity.
Cellular Effects
The effects of Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites within the cell.
Molecular Mechanism
At the molecular level, Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can be either reversible or irreversible, depending on the nature of the interaction . The compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate hydrochloride can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that prolonged exposure to this compound can result in persistent changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, it can induce toxic effects, including liver and kidney damage, due to its interaction with critical metabolic enzymes. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects.
Metabolic Pathways
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics . The compound can affect metabolic flux by inhibiting these enzymes, leading to changes in the levels of various metabolites. Additionally, it can influence the activity of other metabolic enzymes, thereby altering the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can affect its overall activity and function, as it may preferentially accumulate in certain tissues or organelles.
Subcellular Localization
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate hydrochloride exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules within the cell. The subcellular distribution of the compound can influence its overall efficacy and potential side effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate hydrochloride typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with methanol and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the esterification of the carboxylic acid group, followed by the formation of the carboximidate hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification and subsequent conversion to the carboximidate hydrochloride. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester and carboximidate groups can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis employs sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound with altered functional groups.
Hydrolysis: Carboxylic acid and amine derivatives.
相似化合物的比较
Similar Compounds
- Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various synthetic and research applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from similar compounds.
属性
IUPAC Name |
methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O.ClH/c1-15-7(13)6-5(9)2-4(3-14-6)8(10,11)12;/h2-3,13H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWJYTXCNCEXPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=C(C=C(C=N1)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


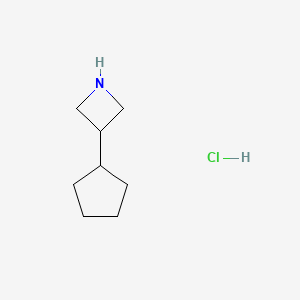

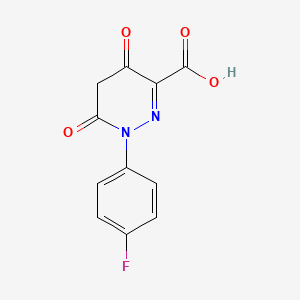




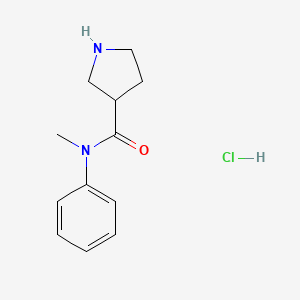
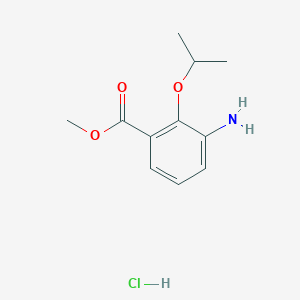
![Dimethyl-{6-[3-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1458481.png)
